REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[O:10]C=[N:8][C:7]=2C(OC)=O)=[CH:2]1.[ClH:15]>>[ClH:15].[S:1]1[CH:5]=[CH:4][C:3]([C:6]([CH2:7][NH2:8])=[O:10])=[CH:2]1 |f:2.3|
|
Name
|
5-(3-thienyl)-4-methoxycarbonyloxazole
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C1=C(N=CO1)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
is stirred at 80° to 90° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is crystallized with acetone
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1C=C(C=C1)C(=O)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |